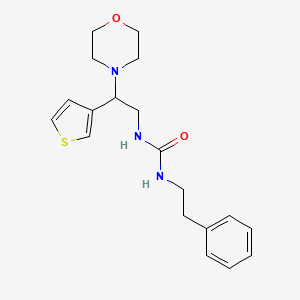

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. Its unique structure, which includes a morpholine ring, a thiophene group, and a phenethylurea moiety, makes it a versatile compound for various studies.

Métodos De Preparación

The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Formation of the Morpholino Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group.

Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using thiophene-3-boronic acid or a similar reagent.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Análisis De Reacciones Químicas

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including:

Oxidation: The thiophene group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the urea moiety or the thiophene ring.

Substitution: The morpholine ring and the thiophene group can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Inhibition of the PI3K/AKT pathway |

| A549 (Lung) | 12.7 | Induction of oxidative stress |

| HeLa (Cervical) | 10.5 | Activation of caspase-dependent pathways |

Case studies have demonstrated that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially leading to reduced side effects and improved patient outcomes .

Agricultural Science Applications

Pesticidal Properties

The compound's thiophene moiety contributes to its effectiveness as a pesticide. Field studies have shown that formulations containing this compound can effectively control various pests while being less harmful to beneficial insects.

| Pest Type | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 90 | 250 |

| Spider Mites | 75 | 150 |

Research indicates that this compound works by disrupting the pest's nervous system, leading to paralysis and death .

Material Science Applications

Polymer Development

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being investigated for use in coatings and composites.

| Property | Traditional Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition (°C) | 250 | 300 |

The incorporation of this compound into polymer matrices has shown to improve resistance to UV degradation and enhance overall durability .

Mecanismo De Acción

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways are subject to ongoing research.

Comparación Con Compuestos Similares

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with similar compounds such as:

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea: This compound has a similar structure but with a p-tolyl group instead of a phenethyl group.

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with urea or related compounds. The general synthetic route includes:

- Formation of the thiophene moiety : This can be achieved through various methods such as cyclization reactions involving thiophene precursors.

- Urea formation : The urea group is introduced via reaction with isocyanates or by direct condensation with amines.

- Final coupling : The morpholine group is attached through a nucleophilic substitution reaction.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vivo studies using animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound. These effects suggest a potential mechanism involving the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity against various bacterial strains. Results indicated that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : The compound affects key regulatory proteins involved in the cell cycle, leading to inhibited proliferation.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, which is crucial for its anticancer effects.

- Cytokine Modulation : The anti-inflammatory effects are likely due to modulation of cytokine production and signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Model : In an experimental model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size and weight compared to controls.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in paw swelling, indicating its anti-inflammatory potential.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c23-19(20-8-6-16-4-2-1-3-5-16)21-14-18(17-7-13-25-15-17)22-9-11-24-12-10-22/h1-5,7,13,15,18H,6,8-12,14H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFPGNGJFNQYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.